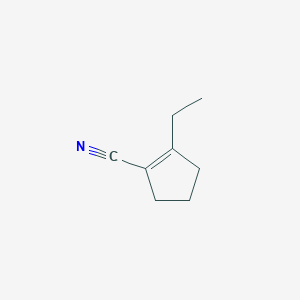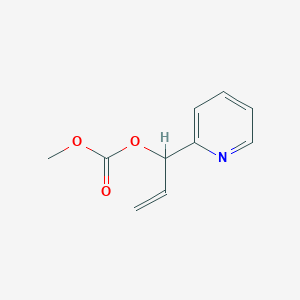
Triethyl(sulfo)ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(sulfo)ammonium is a compound that belongs to the class of protic ionic liquids. These are salts that are liquid at relatively low temperatures, typically below 100°C. This compound is formed by the combination of triethylamine and sulfuric acid, resulting in a sulfate anion and a triethylammonium cation. This compound is known for its excellent ionic conductivity and is used in various electrochemical applications .
Méthodes De Préparation
The synthesis of triethyl(sulfo)ammonium involves a straightforward reaction between triethylamine and sulfuric acid. The reaction is typically carried out by adding sulfuric acid to triethylamine under controlled conditions to ensure complete proton transfer. The reaction can be represented as follows:
H2SO4+N(C2H5)3→N(C2H5)3H++HSO4−
The product is then purified using techniques such as 1H NMR and FT-IR spectroscopy to confirm its structure and composition. Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Triethyl(sulfo)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of oxide layers on electrode surfaces.
Substitution: It can participate in substitution reactions, where the sulfate anion can be replaced by other anions under suitable conditions.
Reduction: The compound can also undergo reduction reactions, although these are less common compared to oxidation and substitution.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triethyl(sulfo)ammonium has a wide range of scientific research applications:
Biology: The compound’s ionic nature makes it useful in various biological studies, particularly those involving ion transport and conductivity.
Mécanisme D'action
The mechanism by which triethyl(sulfo)ammonium exerts its effects is primarily through its ionic conductivity. The compound dissociates into its constituent ions, which can then participate in various electrochemical processes. The sulfate anion and triethylammonium cation interact with molecular targets and pathways involved in these processes, facilitating reactions such as oxidation and reduction .
Comparaison Avec Des Composés Similaires
Triethyl(sulfo)ammonium can be compared with other similar compounds, such as:
- 3-methyl-1-sulfo-1H-imidazol-3-ium chloride
- 1,3-disulfo-1H-imidazol-3-ium chloride
- This compound chloride
These compounds share similar properties, such as being ionic liquids with high ionic conductivity and low melting points. this compound is unique in its specific combination of triethylamine and sulfuric acid, which gives it distinct electrochemical properties and applications .
Propriétés
IUPAC Name |
triethyl(sulfo)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-4-7(5-2,6-3)11(8,9)10/h4-6H2,1-3H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILOSUFDJRLJY-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709221 |
Source


|
| Record name | Triethyl(sulfo)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81430-42-4 |
Source


|
| Record name | Triethyl(sulfo)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
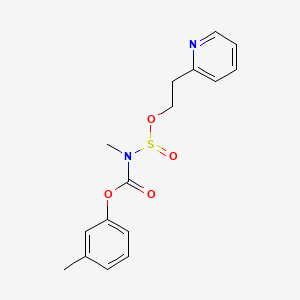
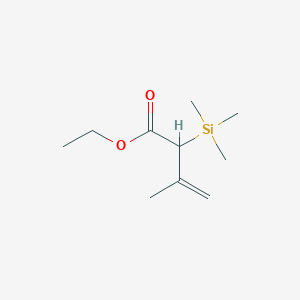
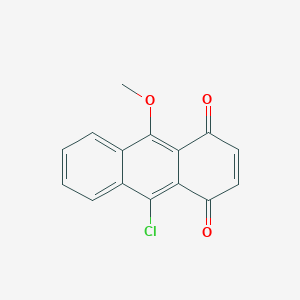

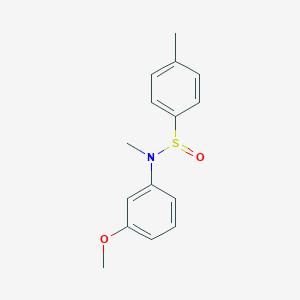

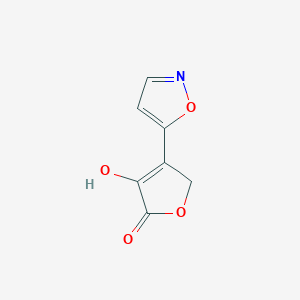
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)
